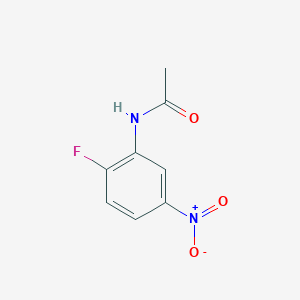

N-(2-fluoro-5-nitrophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJGUIPZTSDKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381431 | |

| Record name | N-(2-fluoro-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-07-9 | |

| Record name | N-(2-Fluoro-5-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-fluoro-5-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(2-fluoro-5-nitrophenyl)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(2-fluoro-5-nitrophenyl)acetamide

Introduction

This compound, CAS No. 454-07-9, is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry.[1] Its molecular architecture, featuring an acetamido group, a nitro functionality, and a fluorine atom on a benzene ring, presents a unique combination of reactive sites. This makes it a versatile intermediate and building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2][3] The strategic placement of the electron-withdrawing nitro group and the halogen substituent significantly influences the reactivity of the aromatic ring and the properties of the amide linkage.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core chemical and physical properties of this compound, outlines a robust protocol for its synthesis and characterization, discusses its chemical reactivity, and provides essential safety and handling information. The content is structured to deliver not just data, but also the underlying scientific rationale to empower effective application in a laboratory setting.

Core Chemical and Physical Properties

The fundamental physicochemical properties of a compound are critical for its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods. The properties of this compound are summarized below. It is important to note that while some properties like melting point are experimentally determined, others, such as boiling point and pKa, are often computationally predicted and should be regarded as estimates.[1]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 454-07-9 | [1] |

| Molecular Formula | C₈H₇FN₂O₃ | [1] |

| Molecular Weight | 198.15 g/mol | [1] |

| Physical State | Solid (predicted) | |

| Melting Point | 180-182 °C | [1] |

| Boiling Point | 365.2 ± 32.0 °C | [1] |

| Density | 1.429 ± 0.06 g/cm³ | [1] |

| pKa | 13.12 ± 0.70 | [1] |

Synthesis and Purification

The most direct and common method for the synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 2-fluoro-5-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

The choice of acetic anhydride is strategic; it is highly reactive, readily available, and its byproduct, acetic acid, is easily removed during workup. The reaction can be performed with or without a catalyst. While the reaction can proceed on its own, a mild base like pyridine or triethylamine can be used to scavenge the acetic acid formed, driving the equilibrium towards the product.[4] Alternatively, the reaction can be carried out in a solvent like glacial acetic acid, which can also serve as a catalyst.[5]

Experimental Protocol: Acetylation of 2-fluoro-5-nitroaniline

This protocol is adapted from standard procedures for the acetylation of substituted anilines.[4][6]

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitroaniline (1.0 eq).

-

Dissolution: Add a suitable solvent, such as dichloromethane (DCM) or glacial acetic acid (approx. 10 mL per gram of aniline), and stir until the starting material is fully dissolved.

-

Reagent Addition: Slowly add acetic anhydride (1.5 - 2.0 eq) to the stirred solution. An exotherm may be observed. If using a non-acidic solvent like DCM, a catalytic amount of a tertiary amine like triethylamine (0.1 eq) can be added.[4]

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 2-4 hours). If the reaction is sluggish, it can be gently heated to 40-60°C.[4]

-

Workup: Once the reaction is complete, cool the flask in an ice-water bath. Slowly and carefully add cold deionized water (approx. 20-30 mL) to the stirred mixture to quench any excess acetic anhydride and to precipitate the product. The hydrolysis of acetic anhydride is exothermic.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and other water-soluble impurities. Continue washing until the filtrate is neutral to pH paper.

-

Purification: The crude product can be further purified by recrystallization. A common solvent system for this type of compound is ethanol or an ethanol/water mixture.[7] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.

Spectroscopic Characterization

Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. While a complete set of experimentally verified spectra for this specific compound is not widely available in public databases, its expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide proton, the three aromatic protons, and the methyl protons of the acetyl group. The aromatic region will be complex due to fluorine-proton (H-F) and proton-proton (H-H) coupling.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of eight unique carbon atoms. The carbonyl carbon of the amide will appear significantly downfield (~169 ppm). The carbon atom directly bonded to the fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz).[9]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Amide | ~9.9 (broad s) | 1H | -NH |

| Aromatic | ~8.8 (dd) | 1H | H6 |

| Aromatic | ~8.2 (ddd) | 1H | H4 |

| Aromatic | ~7.3 (t) | 1H | H3 |

| Acetyl | ~2.3 (s) | 3H | -CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl | ~169 | C=O | |

| Aromatic C-F | ~158 (d, ¹JCF ≈ 252 Hz) | C2 | |

| Aromatic C-NO₂ | ~142 | C5 | |

| Aromatic C-NH | ~130 (d) | C1 | |

| Aromatic CH | ~128 (d) | C6 | |

| Aromatic CH | ~125 (d) | C4 | |

| Aromatic CH | ~116 (d, ²JCF ≈ 24 Hz) | C3 | |

| Methyl | ~25 | -CH₃ |

Note: Predicted values are based on analysis of similar compounds and standard chemical shift ranges. Actual values may vary.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups within the molecule. Characteristic absorption bands confirm the presence of the amide and nitro groups.[10]

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~1700 | C=O Stretch (Amide I) | Amide |

| ~1580, ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) |

| ~1520 | N-H Bend (Amide II) | Amide |

| ~1250 | C-N Stretch | Amide/Aromatic Amine |

| ~1200 | C-F Stretch | Aryl-Fluoride |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₈H₇FN₂O₃), the expected molecular ion peak [M]⁺ would have an m/z value corresponding to its molecular weight of 198.15.[1] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its distinct functional groups.

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[11] This transformation is fundamental in medicinal chemistry, as the resulting diamine can be used as a scaffold for building heterocyclic rings or for further functionalization.

-

Hydrolysis of the Amide: The acetamido group can be hydrolyzed back to a primary amine under acidic or basic conditions.[5] This serves as a protecting group strategy; the amine is protected as an amide to direct other reactions (like nitration on a different starting material), and then deprotected when needed.[2]

-

Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atom. However, it is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. The fluorine atom itself can act as a leaving group in SNAr reactions under forcing conditions.

These reactive properties make this compound a valuable intermediate for synthesizing a range of target molecules, including potential pharmaceutical agents, agrochemicals, and specialized dyes.[2][11]

Safety and Handling

As with any chemical, proper safety precautions are essential when handling this compound. While a complete, official safety data sheet (SDS) is not available from all sources, the compound is classified as an irritant.[1] A conservative safety assessment based on structurally related nitroaromatic and fluoroaromatic compounds is prudent.[12][13]

-

GHS Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. Ensure exposed skin is covered.

-

-

Handling and Storage:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Immediately wash with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek immediate medical advice/attention.[13]

-

Conclusion

This compound is a well-defined organic compound with significant potential as a synthetic intermediate. Its chemical properties are dictated by the interplay of its amide, nitro, and fluoro functionalities. The synthesis via N-acetylation of 2-fluoro-5-nitroaniline is a straightforward and robust process. While detailed experimental spectroscopic data is not universally published, its structure can be confidently confirmed using standard analytical techniques (NMR, IR, MS), with predictable spectral features. Understanding its reactivity, particularly the susceptibility of the nitro group to reduction, is key to leveraging this molecule as a building block for more complex chemical entities in research and development. Adherence to strict safety protocols is paramount to ensure its safe handling and use in the laboratory.

References

-

PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

-

ChemicalBook. (2017). N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE Product Description. Retrieved from

-

PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Retrieved from [Link]

-

SpectraBase. (n.d.). acetamide, 2,2,2-trifluoro-N-[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]-. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. Retrieved from [Link]

-

Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.

-

Capot Chemical. (2025). MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

Sources

- 1. 454-07-9 CAS MSDS (N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.com [capotchem.com]

- 14. archpdfs.lps.org [archpdfs.lps.org]

N-(2-fluoro-5-nitrophenyl)acetamide CAS number 454-07-9

An In-depth Technical Guide to N-(2-fluoro-5-nitrophenyl)acetamide (CAS 454-07-9): A Core Intermediate for Advanced Synthesis

Introduction

This compound, identified by CAS number 454-07-9, is a substituted nitroaromatic compound that serves as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its molecular architecture, featuring a fluorine atom and a nitro group on a phenyl ring, coupled with a reactive acetamido moiety, makes it a highly versatile building block. The strategic placement of these functional groups—particularly the electron-withdrawing nitro group positioned para to the fluorine atom—significantly activates the aromatic ring for a variety of chemical transformations.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and its reactivity. The primary focus will be on its application as a precursor for more complex molecules, particularly in the synthesis of potentially bioactive compounds and novel chemical entities. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for its practical application in the laboratory.

Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. The compound is a solid at room temperature with a defined melting point, which is a key indicator of its purity.[3][4] The predicted properties offer guidance for its behavior in various solvent systems and under different thermal conditions.

| Property | Value | Source(s) |

| CAS Number | 454-07-9 | [1][2][3][5] |

| Molecular Formula | C₈H₇FN₂O₃ | [1][2][3] |

| Molecular Weight | 198.15 g/mol | [2] |

| Melting Point | 180-182 °C | [3][4] |

| Boiling Point | 365.2 ± 32.0 °C (Predicted) | [4] |

| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.12 ± 0.70 (Predicted) | [4] |

| Synonyms | N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE, 2-Fluoro-5-nitrophenylacetamide | [1][4][6] |

Synthesis and Experimental Protocols

The most direct and common synthesis of this compound is achieved through the acetylation of its corresponding aniline precursor, 2-fluoro-5-nitroaniline. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and selectivity.

Synthetic Workflow Overview

The overall process can be viewed as a two-stage logical flow: first, the synthesis of the key precursor, and second, its final conversion to the target molecule. The precursor, 2-fluoro-5-nitroaniline, is itself a valuable chemical intermediate, often prepared from readily available starting materials like 2,4-dinitrofluorobenzene.[7][8]

Caption: Overall synthetic workflow for this compound.

Step-by-Step Protocol: Acetylation of 2-Fluoro-5-nitroaniline

This protocol describes a generalized procedure for the N-acetylation of 2-fluoro-5-nitroaniline. The causality behind this choice is the high reactivity of acetic anhydride with the primary amine, leading to a stable amide product. The use of a solvent like methylene chloride or acetic acid is common, and a catalytic amount of acid or a base like dimethylaminopyridine can be employed to accelerate the reaction.[9]

Materials:

-

2-Fluoro-5-nitroaniline (1.0 eq)

-

Acetic anhydride (1.2-1.5 eq)

-

Methylene chloride (or other suitable aprotic solvent)

-

Dimethylaminopyridine (DMAP, catalytic amount, optional) or concentrated Sulfuric Acid (catalytic amount, optional)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, Büchner funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-nitroaniline in methylene chloride. The choice of an aprotic solvent prevents side reactions with the highly reactive acetic anhydride.

-

Addition of Reagents: To the stirred solution, add acetic anhydride. If using a catalyst, add it at this stage. The reaction is often exothermic; cooling in an ice bath may be necessary during addition to maintain control.

-

Reaction Monitoring: The reaction mixture can be heated to reflux to ensure completion.[9] Progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of water or a saturated sodium bicarbonate solution to neutralize excess acid and decompose remaining acetic anhydride.

-

Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is typically extracted again with methylene chloride to maximize product recovery.

-

Washing and Drying: The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water, then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.[9]

Spectroscopic Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. While a complete set of publicly available experimental spectra is limited, the expected data can be reliably predicted based on its structure and data from analogous compounds.[10][11]

| Technique | Expected Features |

| ¹H NMR | Signals for the aromatic protons (typically in the δ 7.5-8.5 ppm region, showing complex splitting due to F-H and H-H coupling), a singlet for the amide proton (-NH, often broad, δ > 9.0 ppm), and a singlet for the acetyl methyl protons (-CH₃, δ ~2.2 ppm).[10] |

| ¹³C NMR | Resonances for each unique carbon atom, including the carbonyl carbon (C=O) around δ 169 ppm, aromatic carbons (with C-F coupling visible for carbons near the fluorine atom), and the methyl carbon around δ 25 ppm.[10] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (amide I band, ~1670 cm⁻¹), N-H bending (amide II band, ~1550 cm⁻¹), and strong asymmetric/symmetric stretching of the nitro group (NO₂, ~1530 and ~1350 cm⁻¹). |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) confirming the molecular weight of 198.15 g/mol . |

Analytical Workflow for Structural Confirmation

Caption: Logical workflow for the spectroscopic confirmation of the final product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be manipulated to build molecular complexity. It serves as a scaffold for introducing diversity in medicinal chemistry programs.[12][13]

Key Reactive Sites:

-

Nitro Group Reduction: The nitro group is readily reduced to a primary amine (aniline derivative) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation is fundamental, as the resulting amino group is a key handle for further functionalization, such as in the synthesis of heterocycles like benzimidazoles.[13][14]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is ortho to an acetamido group and para to a powerful electron-withdrawing nitro group. This electronic arrangement makes the ipso-carbon highly electrophilic and activates the fluorine atom as an excellent leaving group for SNAr reactions. This allows for the facile introduction of various nucleophiles (O-, N-, S-based), a critical strategy in drug design.[12]

-

Amide Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to reveal the primary amine, providing an alternative synthetic route or deprotection step.

Conceptual Application in Medicinal Chemistry

The scaffold of this compound can be used to generate libraries of compounds for screening. For example, derivatives of phenoxy-N-phenylacetamide have shown promising antitubercular activity.[15] The diagram below illustrates a hypothetical pathway where this intermediate is elaborated into a more complex, drug-like molecule.

Caption: Potential synthetic transformations for drug discovery applications.

Safety, Handling, and Storage

Specific toxicological data for this compound is not widely published. Therefore, a conservative approach to safety is required, based on data from structurally related nitroaromatic and fluoroaromatic compounds.[16][17][18]

Inferred Hazard Profile:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

-

Other: Nitroaromatic compounds can potentially cause methemoglobinemia.[18]

| GHS Classification (Inferred) | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]

-

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound (CAS 454-07-9) is more than a simple chemical; it is a strategically designed building block that offers significant advantages in synthetic chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible intermediate. The true value of this compound lies in the versatile reactivity of its functional groups, which enables a multitude of transformations crucial for the construction of complex molecular targets. For professionals in drug discovery and materials science, mastering the chemistry of this intermediate opens doors to novel molecular architectures with potential applications ranging from pharmaceuticals to advanced materials. Proper handling and an understanding of its potential hazards are paramount to its safe and effective use in research and development.

References

- King-Pharm. N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE.

- Achemica. 454-07-9 Cas No. | this compound.

- King-Pharm. N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE [454-07-9].

- Sinfoo Biotech. This compound.

- Amadis Chemical. This compound, 454-07-9.

- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Fluoro-5-nitroaniline.

- PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.

- ChemicalBook. 454-07-9(N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE) Product Description.

- Thermo Fisher Scientific. SAFETY DATA SHEET: Acetamide, N-(2-nitrophenyl)-.

- Cayman Chemical. Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.

- Guidechem. How can 2-fluoro-5-nitroaniline be synthesized?.

- BenchChem. An In-depth Technical Guide to the Material Safety of N-(2-Methyl-5-nitrophenyl)acetamide.

- MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.

- BenchChem. The Synthetic Versatility of N-(2-fluoro-4-nitrophenyl)acetamide: A Comparative Guide.

- BenchChem. Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry.

- BenchChem. Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules.

- BenchChem. Spectroscopic Data of N-(2-fluoro-4-nitrophenyl)acetamide: A Technical Guide.

Sources

- 1. 454-07-9 N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE [king-pharm.com]

- 2. This compound,(CAS# 454-07-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 454-07-9 CAS MSDS (N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound,454-07-9-Amadis Chemical [amadischem.com]

- 6. N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE [454-07-9] | King-Pharm [king-pharm.com]

- 7. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. prepchem.com [prepchem.com]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

N-(2-fluoro-5-nitrophenyl)acetamide molecular weight and formula

An In-Depth Technical Guide to N-(2-fluoro-5-nitrophenyl)acetamide

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a fluorine atom and a nitro group on the phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the presence of the fluorine atom as a potential leaving group in nucleophilic aromatic substitution reactions are key to its reactivity. This guide provides a comprehensive overview of its molecular characteristics, synthesis, potential applications, and analytical methodologies, tailored for researchers and professionals in drug development.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 454-07-9 | [1] |

| Molecular Formula | C8H7FN2O3 | [1] |

| Molecular Weight | 198.15 g/mol | [1] |

| Melting Point | 180-182 °C | [1] |

| Boiling Point (Predicted) | 365.2 ± 32.0 °C | [1] |

| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [1] |

| Synonyms | N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE, 2-Fluoro-5-nitrophenylacetamide, Acetamide, N-(2-fluoro-5-nitrophenyl)- | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of 2-fluoro-5-nitroaniline. This reaction is a standard procedure in organic synthesis, where an amine is acylated using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst.

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Acetylation

This protocol describes a general method for the synthesis of this compound from 2-fluoro-5-nitroaniline.

Materials:

-

2-fluoro-5-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Ice bath

-

Büchner funnel and filter paper

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-5-nitroaniline in a minimal amount of glacial acetic acid.

-

Slowly add a slight excess of acetic anhydride to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold deionized water to remove any remaining acid.

-

Dry the product under vacuum to obtain crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its utility is analogous to other substituted nitrophenyl acetamides, which are common intermediates in medicinal chemistry.

The primary application of this compound is as a precursor for more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a variety of chemical transformations, such as diazotization, acylation, or condensation reactions. This allows for the construction of diverse molecular scaffolds, which is a key strategy in the discovery of new therapeutic agents. For instance, related compounds like N-(2-Methyl-5-nitrophenyl)acetamide are used in the synthesis of compounds with potential antitumor, antiviral, and antibacterial properties.[2]

The fluorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles to build molecular complexity. This reactivity is crucial for creating libraries of compounds for biological screening in drug discovery programs.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying this compound. A general protocol for a reversed-phase HPLC method is provided below.

HPLC Protocol for Purity Assessment

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.

-

An acid modifier like formic acid or phosphoric acid can be added to improve peak shape.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. The concentration of the sample can be determined from the calibration curve.

Safety Information

This compound is classified as an irritant.[1] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined molecular and physical properties. Its synthesis is straightforward, and its functional groups provide multiple handles for further chemical modification. These features make it a useful building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The analytical methods described provide a framework for its quality control and characterization.

References

-

PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-fluoro-5-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(2-fluoro-5-nitrophenyl)acetamide, a compound of interest in contemporary chemical and pharmaceutical research. The melting and boiling points, critical parameters for compound identification, purity assessment, and process development, are presented with detailed experimental protocols for their accurate determination. This document moves beyond a simple recitation of data to offer insights into the rationale behind experimental design and the significance of these properties in the broader context of drug discovery and development. All methodologies are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of Physicochemical Characterization

In the landscape of drug discovery and development, the meticulous characterization of a compound's physical and chemical properties is a foundational pillar upon which all subsequent research is built. Properties such as melting and boiling points are not merely data points; they are indicators of a substance's purity, identity, and thermal stability.[1][2] For a molecule like this compound, which belongs to a class of compounds with significant potential in medicinal chemistry, a thorough understanding of these parameters is paramount.[3][4]

This guide provides an in-depth examination of the melting and boiling points of this compound, contextualized with detailed experimental methodologies and a discussion of their implications for research and development. The acetamide functional group is a common motif in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3][5] The presence of a fluorine atom and a nitro group on the phenyl ring further influences the molecule's electronic and steric characteristics, which in turn dictate its intermolecular interactions and, consequently, its physical properties.

Core Physicochemical Properties of this compound

The fundamental physical properties of this compound are summarized below. These values are critical for its identification and for predicting its behavior in various experimental and processing conditions.

| Property | Value | Source |

| Melting Point | 180-182 °C | Experimental |

| Boiling Point | 365.2 ± 32.0 °C | Predicted |

| Molecular Formula | C₈H₇FN₂O₃ | - |

| Molecular Weight | 198.15 g/mol | - |

| CAS Number | 454-07-9 | - |

Note: The boiling point is a predicted value and should be confirmed experimentally, likely under reduced pressure to prevent decomposition.

Synthesis of this compound: A Proposed Route

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol for Synthesis

This protocol is adapted from standard acetylation procedures for anilines.

Materials:

-

2-fluoro-5-nitroaniline

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitroaniline in a minimal amount of glacial acetic acid.

-

Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker of cold deionized water with vigorous stirring to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude product in a vacuum oven.

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid of high purity.

-

Characterize the final product using techniques such as melting point determination, NMR, and mass spectrometry to confirm its identity and purity.

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is fundamental to the characterization of a synthesized compound. The following sections provide detailed, self-validating protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0 °C, whereas impurities will lead to a depression and broadening of this range.

Caption: Workflow for accurate melting point determination.

4.1.1. Capillary Method Protocol

This is the most common and basic method for melting point determination.[2]

Materials:

-

Dry, purified this compound

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., DigiMelt or Mel-Temp) or Thiele tube setup

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

-

Capillary Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The sample height should be approximately 1-2 mm.[6][7]

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get an approximate range.[8]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow, controlled rate of 1-2 °C per minute.[8]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Validation: For trustworthy results, repeat the measurement at least twice to ensure consistency. A fresh sample in a new capillary tube must be used for each determination.[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For compounds with high boiling points, like this compound, determination is often performed under reduced pressure to prevent thermal decomposition. The micro-boiling point method using a Thiele tube is suitable for small sample quantities.

4.2.1. Micro-Boiling Point (Thiele Tube) Protocol

This method is advantageous when only a small amount of the substance is available.[10]

Materials:

-

This compound (if liquid at elevated temperatures) or a high-boiling point solvent in which it is soluble.

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thiele tube filled with mineral oil

-

Thermometer

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube, making sure the sample is immersed in the mineral oil. Gently heat the side arm of the Thiele tube with a microburner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[11]

-

Pressure Correction: Record the ambient atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), the observed boiling point will need to be corrected.

The Role of Melting and Boiling Points in Drug Development

The determination of a compound's melting and boiling points is a critical step in the pharmaceutical development pipeline for several reasons:

-

Purity Assessment: As previously mentioned, the melting point range is a primary indicator of a compound's purity.[1][12] In drug manufacturing, this is a crucial quality control parameter to ensure batch-to-batch consistency and to meet regulatory standards.[13]

-

Compound Identification: The melting point is a characteristic physical property that aids in the identification of a compound.[1] A mixed melting point determination, where the unknown is mixed with a known standard, can confirm its identity.[6]

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different melting points, solubilities, and bioavailabilities. Melting point determination is a key technique in identifying and characterizing these polymorphs.[13]

-

Formulation and Stability: The thermal properties of a drug substance influence the choice of formulation and manufacturing processes (e.g., granulation, drying, and milling). A high melting point generally suggests greater thermal stability.[14] Studies have shown that for many classes of drugs, there is an optimal range for the melting point to improve the chances of successful development.[15]

Conclusion

The melting and boiling points of this compound are fundamental physicochemical parameters that provide significant insights for researchers and drug development professionals. This guide has presented these core properties, offered a plausible synthetic route, and detailed robust experimental protocols for their determination. The emphasis on the causality behind experimental choices and the importance of these properties in a pharmaceutical context underscores the necessity of rigorous physicochemical characterization in modern scientific research. The methodologies and data presented herein serve as a valuable resource for the continued investigation and potential application of this and related compounds.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]

-

Experiment 20: Recrystallization and Melting Point Determination. (n.d.). National Taiwan Normal University. Retrieved January 15, 2026, from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved January 15, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). St. Olaf College. Retrieved January 15, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 15, 2026, from [Link]

-

Melting point analysis: Significance and symbolism. (2025, February 20). Wisdomlib. Retrieved January 15, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. Retrieved January 15, 2026, from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PubMed Central. Retrieved January 15, 2026, from [Link]

-

What is the mechanism of Acetamide? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]

-

02 Exp 1 Boiling Point Determination. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]

-

Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022, March 30). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Making sense of boiling points and melting points. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Al-Mustaqbal University College. Retrieved January 15, 2026, from [Link]

-

Boiling Point Determination. (n.d.). Chemconnections. Retrieved January 15, 2026, from [Link]

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. westlab.com [westlab.com]

- 3. archivepp.com [archivepp.com]

- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Acetamide? [synapse.patsnap.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. scribd.com [scribd.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Melting point analysis: Significance and symbolism [wisdomlib.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. researchgate.net [researchgate.net]

- 15. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Characterization of N-(2-fluoro-5-nitrophenyl)acetamide

This technical guide provides a comprehensive analysis of the spectral data for the compound N-(2-fluoro-5-nitrophenyl)acetamide. As direct experimental spectra for this specific isomer are not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed and predictive characterization. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and analysis of this molecule.

The core of this guide is built on the foundational techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the predicted spectral data but will also delve into the causal relationships between the molecular structure and the observed spectral features, providing a deeper understanding of the underlying chemical principles.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound contains several key functional groups that dictate its spectral behavior: a substituted aromatic ring, an amide linkage, a nitro group, and a fluorine atom. The interplay of these groups, particularly the electron-withdrawing nature of the nitro and fluoro substituents and their positions on the phenyl ring, is critical for interpreting the resulting spectra.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon and hydrogen framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the amide proton, the three aromatic protons, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns are highly informative of the substitution pattern on the aromatic ring. Data for structurally similar compounds, such as N-(2-fluoro-6-nitrophenyl)acetamide and N-(2-fluoro-4-nitrophenyl)acetamide, provide a strong basis for these predictions.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| ~9.90 | br s | - | 1H | -NH (amide) |

| ~8.75 | dd | J ≈ 9.2, 2.8 Hz | 1H | Ar-H (H6) |

| ~8.20 | ddd | J ≈ 9.2, 4.5, 2.8 Hz | 1H | Ar-H (H4) |

| ~7.30 | t | J ≈ 9.2 Hz | 1H | Ar-H (H3) |

| ~2.25 | s | - | 3H | -CH₃ (acetyl) |

-

Amide Proton (-NH): This proton is expected to appear as a broad singlet at a downfield chemical shift due to its attachment to the electronegative nitrogen and potential for hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.

-

Aromatic Protons (Ar-H): The three aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

H6: This proton is ortho to the amide group and meta to the nitro group. It is expected to be a doublet of doublets due to coupling with H4 and H3.

-

H4: This proton is ortho to the nitro group and meta to both the amide and the fluorine. It will likely appear as a doublet of doublet of doublets.

-

H3: This proton is ortho to the fluorine and meta to the amide group, likely resulting in a triplet-like signal due to coupling with H4 and the ortho fluorine.

-

-

Methyl Protons (-CH₃): The acetyl methyl group protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment. The carbon attached to the fluorine will show a large coupling constant (JC-F).

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~169.0 | C=O (amide) |

| ~155.0 (d, J ≈ 250 Hz) | C2 (C-F) |

| ~142.0 | C5 (C-NO₂) |

| ~135.0 (d, J ≈ 10 Hz) | C1 (C-NH) |

| ~128.0 (d, J ≈ 3 Hz) | C6 |

| ~120.0 (d, J ≈ 8 Hz) | C4 |

| ~115.0 (d, J ≈ 22 Hz) | C3 |

| ~25.0 | -CH₃ |

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected at the most downfield position, typical for this functional group.[3][4]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon directly bonded to the fluorine (C2) will be the most downfield of the aromatic carbons and will exhibit a large one-bond C-F coupling constant. The carbon attached to the nitro group (C5) will also be significantly deshielded. The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.[5]

Experimental Protocol for NMR Data Acquisition

dot graph "nmr_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Standard workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum using standard pulse sequences. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon.

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to a known standard (e.g., tetramethylsilane or the residual solvent peak).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and NO₂ groups.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Amide |

| ~3100 | C-H stretch (aromatic) | Aromatic ring |

| ~2950 | C-H stretch (aliphatic) | -CH₃ |

| ~1680 | C=O stretch (Amide I) | Amide |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1520 | Asymmetric NO₂ stretch | Nitro group |

| ~1350 | Symmetric NO₂ stretch | Nitro group |

| ~1250 | C-N stretch | Amide/Aromatic amine |

| ~1200 | C-F stretch | Fluoroaromatic |

-

N-H and C=O Stretching: The amide group will show a characteristic N-H stretching band around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption (Amide I band) around 1680 cm⁻¹.[6][7]

-

Nitro Group Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[6]

-

C-F Stretching: The carbon-fluorine bond will have a strong absorption in the fingerprint region, typically around 1200 cm⁻¹.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

dot graph "ir_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for acquiring an IR spectrum using ATR.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

Sample Scan: The IR spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.

Predicted Mass Spectrum and Fragmentation Pattern

For this compound (Molecular Formula: C₈H₇FN₂O₃), the calculated molecular weight is approximately 198.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 198. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.

Table 4: Predicted Key Fragments in Mass Spectrometry

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 198 | [C₈H₇FN₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 156 | [M - CH₂=C=O]⁺˙ | Loss of ketene from the molecular ion |

| 126 | [C₆H₄FN]⁺˙ | Loss of NO₂ from the fragment at m/z 156 |

| 110 | [C₆H₄FO]⁺ | Loss of CO from the fragment at m/z 156 after rearrangement |

| 95 | [C₆H₄F]⁺ | Loss of HCN from the fragment at m/z 126 |

| 43 | [CH₃C=O]⁺ | Acetyl cation (often a prominent peak) |

-

Molecular Ion Peak: The presence of the aromatic ring should lead to a reasonably stable molecular ion, which should be observable.[8]

-

Alpha-Cleavage: A common fragmentation pathway for amides is the loss of ketene (CH₂=C=O, 42 Da) via alpha-cleavage, leading to a peak at m/z 156.[9] This fragment corresponds to the 2-fluoro-5-nitroaniline radical cation.

-

Loss of Nitro Group: The nitro group can be lost as NO₂ (46 Da), although loss of NO (30 Da) or O (16 Da) can also occur. The fragment at m/z 156 could lose NO₂ to give a fragment at m/z 110.

-

Acetyl Cation: A strong peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, is highly characteristic of N-acetyl compounds and is expected to be a major peak, possibly the base peak.[8]

dot graph "ms_fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

} Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet. The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and mass spectral data for this compound. By integrating fundamental spectroscopic principles with comparative data from structurally related molecules, a comprehensive characterization has been constructed. The provided protocols outline the standard methodologies for acquiring this data experimentally. This guide serves as a valuable resource for scientists engaged in the synthesis, identification, and application of this and similar nitroaromatic compounds, facilitating more efficient and accurate research and development.

References

-

Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19, 5568. Available at: [Link]

-

MDPI (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. Available at: [Link]

-

Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]

-

Chemistry LibreTexts (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

NIST/EPA/NIH Mass Spectral Library (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

University of Arizona (n.d.). Interpretation of mass spectra. University of Arizona. Available at: [Link]

-

SpectraBase (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

-

ResearchGate (n.d.). The FT-IR spectrum of the o-acetamide. ResearchGate. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acetamide(60-35-5) 13C NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. uni-saarland.de [uni-saarland.de]

solubility of N-(2-fluoro-5-nitrophenyl)acetamide in organic solvents

An In-depth Technical Guide on the Solubility of N-(2-fluoro-5-nitrophenyl)acetamide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a foundational understanding based on its structural attributes and the principles of solute-solvent interactions. Furthermore, it presents a robust, step-by-step experimental protocol for the precise determination of its solubility in a range of organic solvents, empowering researchers in drug development and process chemistry to generate reliable data.

Introduction: The Significance of Solubility in Drug Development

This compound is a substituted aromatic compound whose structural motifs—a fluorinated phenyl ring, a nitro group, and an acetamide functional group—make it a valuable intermediate in the synthesis of various biologically active molecules. The solubility of this compound in different organic solvents is a pivotal factor for several downstream applications:

-

Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a given solvent system dictates the reaction rate and can influence the formation of by-products.

-

Crystallization and Purification: The selection of an appropriate solvent system with differential solubility at varying temperatures is fundamental to achieving high purity and desired crystal morphology.

-

Formulation and Drug Delivery: For compounds intended for pharmaceutical use, solubility in biocompatible solvents can be a precursor to developing effective drug delivery systems.

Understanding the solubility profile of this compound is, therefore, not merely an academic exercise but a practical necessity for its efficient utilization in research and development.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational qualitative prediction of solubility.[1] The solubility of this compound is governed by the interplay of its functional groups and the properties of the organic solvent.

Molecular Structure and Polarity

The molecule possesses both polar and non-polar characteristics:

-

Polar Moieties: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The acetamide group (-NHCOCH₃) is also polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Non-Polar Moiety: The phenyl ring forms the non-polar backbone of the molecule.

-

Influence of Fluorine: The fluorine atom is highly electronegative and can increase the polarity of the C-F bond. However, its overall effect on molecular polarity and solubility can be complex, influencing factors like crystal lattice energy and specific interactions with solvents.[2][3]

Due to this combination of functional groups, this compound is expected to be a polar molecule. Consequently, it is predicted to have better solubility in polar organic solvents compared to non-polar ones.

Solute-Solvent Interactions

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The strength of these new interactions determines the extent of solubility. For this compound, the following interactions are key:

-

Hydrogen Bonding: The acetamide group can form hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The polar nature of the nitro and acetamide groups will lead to favorable dipole-dipole interactions with polar solvents like acetone, ethyl acetate, and dichloromethane.

-

Van der Waals Forces: These forces will be present in all solvent systems but will be the dominant interaction in non-polar solvents like hexane and toluene.

Based on these considerations, a higher solubility is anticipated in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol, where strong hydrogen bonding and dipole-dipole interactions can be established. Conversely, poor solubility is expected in non-polar hydrocarbon solvents.

Diagram of Molecular Interactions

Caption: Key intermolecular forces influencing solubility.

Quantitative Solubility Profile

| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data to be determined | Data to be determined | |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Data to be determined | Data to be determined | ||

| Acetone | 5.1 | 20.7 | Data to be determined | Data to be determined | ||

| Acetonitrile | 5.8 | 37.5 | Data to be determined | Data to be determined | ||

| Polar Protic | Methanol | 5.1 | 32.7 | Data to be determined | Data to be determined | |

| Ethanol | 4.3 | 24.5 | Data to be determined | Data to be determined | ||

| Isopropanol | 3.9 | 19.9 | Data to be determined | Data to be determined | ||

| Moderately Polar | Ethyl Acetate | 4.4 | 6.0 | Data to be determined | Data to be determined | |

| Dichloromethane (DCM) | 3.1 | 9.1 | Data to be determined | Data to be determined | ||

| Non-Polar | Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined | |

| Hexane | 0.1 | 1.9 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[4] This protocol ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare a set of vials, each containing a precise volume (e.g., 5.0 mL) of the selected organic solvents.

-

Addition of Solute: Add an excess amount of this compound to each vial. An excess is confirmed by the presence of undissolved solid material at the bottom of the vial after the equilibration period.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For solvents where sedimentation is slow, centrifuge the vials at a controlled temperature.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

Calculation: The solubility (S) is calculated using the following formula: S (in g/100 mL) = (C × DF × V) / 10 Where:

-

C = Concentration of the analyte in the diluted sample (in mg/mL) determined from the calibration curve.

-

DF = Dilution factor.

-

V = Volume of the solvent used for dilution (in mL).

-

Self-Validating System and Controls

-

Visual Inspection: The persistence of solid material throughout the experiment confirms that a saturated solution was achieved.

-

Time to Equilibrium: Samples should be taken at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.

-

Triplicate Measurements: The entire experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results and to calculate standard deviations.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Conclusion

While pre-existing quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for strong qualitative predictions of its behavior in various organic solvents. The presence of polar functional groups, including the nitro and acetamide moieties, suggests a preference for solubility in polar solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and robust methodology. By systematically applying this experimental framework, scientists can generate the critical solubility data needed to advance their research, optimize synthetic processes, and develop effective formulations.

References

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link][5]

- Ren, C., et al. (2021). Equilibrium Solubility of p-Nitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect.

-